1-(Difluoromethoxy)-2-ethynylbenzene
Overview
Description
1-(Difluoromethoxy)-2-ethynylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a benzene ring
Mechanism of Action
Target of Action
For instance, a compound named Zolbetuximab, which is a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been used for the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .
Mode of Action
A compound named pyraflufen-ethyl, which has a similar structure, has been found to inhibit protoporphyrinogen oxidase (ppo), a key enzyme in the biosynthesis of chlorophyll .
Biochemical Pathways
For instance, Pyroxasulfone, a new herbicide, has been found to exhibit excellent herbicidal activity and sufficient residual activity .
Pharmacokinetics
A study on a compound named aoc 1001, which is used for the treatment of myotonic dystrophy type 1 (dm1), has shown that the exposure to the compound increased by 20-40% in the steady state after multi-dose administration .
Result of Action
A study on difluoromethoxylated ketones, which are similar compounds, has shown that they can be used as building blocks for the synthesis of challenging ocf2h-bearing n-heterocycles .
Action Environment
It is known that the bioaccumulation of fluorinated compounds in water, air, and soil is a major concern .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of metal catalysts such as palladium or copper, and reagents like difluoromethyl iodide and ethynyl halides .
Industrial Production Methods: Industrial production of 1-(Difluoromethoxy)-2-ethynylbenzene may involve large-scale difluoromethylation and cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoromethoxybenzaldehyde.
Reduction: Formation of 1-(Difluoromethoxy)-2-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1-(Trifluoromethoxy)-2-ethynylbenzene: Similar structure but with a trifluoromethoxy group, which can lead to different chemical and biological properties.
1-(Difluoromethoxy)-2-propynylbenzene: Similar structure but with a propynyl group, affecting its reactivity and applications.
Uniqueness: 1-(Difluoromethoxy)-2-ethynylbenzene is unique due to the combination of the difluoromethoxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEAIJWQSPPMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342158-87-5 | |
Record name | 2-(Difluoromethoxy)phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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